![molecular formula C14H20N2O4S B3317424 Boc-(R)-alpha-(4-thiazolylmethyl)-proline CAS No. 959578-31-5](/img/structure/B3317424.png)
Boc-(R)-alpha-(4-thiazolylmethyl)-proline
Overview
Description
“Boc-®-alpha-(4-thiazolylmethyl)-proline” is a type of amino acid derivative. It is also known as “(S)-2-(Boc-amino)-3-(4-thiazolyl)propionic acid” or “Boc-3-(4-thiazolyl)-L-alanine”. It has the empirical formula C11H16N2O4S and a molecular weight of 272.32 .
Molecular Structure Analysis
The molecular structure of “Boc-®-alpha-(4-thiazolylmethyl)-proline” includes a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis
“Boc-®-alpha-(4-thiazolylmethyl)-proline” has a molecular weight of 272.32 and its empirical formula is C11H16N2O4S . More specific physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Antibacterial Activity
Thiazoles have been found to have promising therapeutic roles as antibacterial agents . They have been used in the synthesis of Schiff bases, which have shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Activity
Thiazoles also exhibit antifungal activity. For instance, certain synthesized compounds have shown maximum antifungal potential against Candida glabrata and Candida albicans .
Anti-HIV Activity
Thiazoles have been used in the development of anti-HIV agents . They form a crucial part of the structure of many potent biologically active compounds .
Antioxidant Activity
Thiazoles have been found to have antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antitumor and Cytotoxic Activity
Thiazoles have shown promising results in the field of cancer research. They have been used in the synthesis of compounds that have demonstrated potent effects on prostate cancer .
Anti-inflammatory and Analgesic Agents
Thiazoles have been used in the development of anti-inflammatory and analgesic agents . They can help in reducing inflammation and pain.
Antihypertensive Activity
Thiazole derivatives have shown antihypertensive activity . They can help in controlling high blood pressure.
Neuroprotective Activity
Thiazoles have been found to have neuroprotective properties . They can help in protecting the nervous system from damage or impairment.
Mechanism of Action
Target of Action
Boc-®-alpha-(4-thiazolylmethyl)-proline is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents Thiazole derivatives have been known to interact with a variety of targets, including enzymes like protein tyrosine phosphatase 1b (ptp1b) .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the activity of enzymes like PTP1B . This inhibition can lead to changes in cellular processes, such as signal transduction pathways.
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . For instance, they can influence signal transduction pathways by inhibiting enzymes like PTP1B . This can lead to downstream effects such as changes in cell growth and differentiation.
Result of Action
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects . These effects can result from the compound’s interaction with its targets and its influence on various biochemical pathways.
properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMGYWKAZJXMSV-CQSZACIVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CSC=N2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138957 | |
Record name | 1-(1,1-Dimethylethyl) (2R)-2-(4-thiazolylmethyl)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-alpha-(4-thiazolylmethyl)-proline | |
CAS RN |
959578-31-5 | |
Record name | 1-(1,1-Dimethylethyl) (2R)-2-(4-thiazolylmethyl)-1,2-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959578-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) (2R)-2-(4-thiazolylmethyl)-1,2-pyrrolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801138957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.